4-(Phenylethynyl)benzaldehyde

Beschreibung

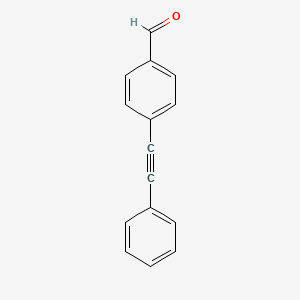

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-phenylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCFYQFCFHKYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346142 | |

| Record name | 4-(Phenylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57341-98-7 | |

| Record name | 4-(Phenylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57341-98-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Phenylethynyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Phenylethynyl)benzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, presenting a valuable resource for researchers engaged in drug discovery and development.

Chemical Identity and Structure

IUPAC Name: 4-(2-phenylethynyl)benzaldehyde[1]

Synonyms: this compound, p-(Phenylethynyl)benzaldehyde, 4-Formyldiphenylacetylene[2]

CAS Number: 57341-98-7[1]

Molecular Formula: C₁₅H₁₀O[1]

Molecular Weight: 206.24 g/mol [1]

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 206.24 g/mol | [1] |

| Melting Point | 98-100 °C | [3] |

| Boiling Point | 364.2 °C at 760 mmHg (Predicted) | [4] |

| Appearance | White to yellowish-brown solid | [3][5] |

| SMILES | C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O | [1] |

| InChIKey | SYCFYQFCFHKYPI-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[6]

General Sonogashira Coupling Protocol

A typical experimental protocol for the synthesis of this compound via a copper-free Sonogashira coupling is as follows:

Materials:

-

4-Chlorobenzaldehyde

-

Phenylacetylene

-

Palladium precatalyst (e.g., containing a meta-terarylphosphine ligand)

-

Base (e.g., an amine)

-

Solvent (e.g., hexanes for purification)

Procedure:

-

To an oven-dried flask, add 4-chlorobenzaldehyde (0.5 mmol) and phenylacetylene (0.6 mmol).[5]

-

Add the palladium precatalyst and a suitable base.

-

The reaction mixture is stirred at an elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system, such as hexanes, to afford this compound as a yellowish-brown solid.[5]

Note: A variety of palladium catalysts, copper co-catalysts (in the traditional Sonogashira reaction), bases, and solvents can be employed, and the reaction conditions may require optimization depending on the specific reactants and catalyst system used.

Biological Activity and Applications in Drug Development

Derivatives of benzaldehyde have been investigated for their potential as:

-

Anticancer agents: Benzaldehyde and its derivatives have shown antitumor activity.[5] For instance, certain benzaldehyde derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.

-

Antimicrobial agents: Benzaldehyde has been reported to have antimicrobial properties.[7]

-

Enzyme inhibitors: The benzaldehyde scaffold is present in various molecules designed as enzyme inhibitors.

The this compound core structure is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its aldehyde group allows for a variety of chemical transformations, enabling the generation of diverse compound libraries for drug discovery screening.

Quantitative Data for Related Compounds

The following table summarizes the biological activity of some benzaldehyde derivatives to provide a contextual reference.

| Compound/Derivative | Activity Type | Cell Line/Target | IC₅₀ / MIC (µM) | Reference |

| Benzaldehyde | Cytotoxicity | BEAS-2B cells | No significant cytotoxicity at 1-10 mM | [8] |

| Vanillin (a benzaldehyde derivative) | Cytotoxicity | - | Cytotoxic at ≥ 1 mM | [8] |

| 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde Derivative 1 | Anticancer | Colon (CaCo-2) | 4.96 | [6] |

| 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde Derivative 2 | Anticancer | Colorectal (DLD1) | 0.35 | [6] |

| Benzaldehyde | Antimicrobial | Staphylococcus aureus | MIC ≥ 1024 µg/mL | [7] |

Visualizations

Experimental Workflow for Sonogashira Coupling

The following diagram illustrates the general workflow for the synthesis of this compound via a Sonogashira coupling reaction.

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle of the Sonogashira Coupling

The following diagram illustrates the key steps in the catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. microbiologyjournal.org [microbiologyjournal.org]

- 3. Anti-tumor Activity of N4 [(E)-1-(2-hydroxyphenyl) Methylidene], N4-[(E)-2-Phenylethylidene], N4 [(E,2E)-3-Phenyl-2-propenylidene], and N4 [(E)ethylidene] Isonicotinohydrazide on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antibacterial and Antibiofilm Activity of Selected Medicinal Plant Leaf Extracts Against Pathogens Implicated in Poultry Diseases [frontiersin.org]

- 5. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Phenylethynyl)benzaldehyde for Researchers and Drug Development Professionals

Introduction: 4-(Phenylethynyl)benzaldehyde is an aromatic organic compound that has garnered interest within the scientific community due to its rigid, conjugated structure, making it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physical, chemical, and known biological properties, with a focus on data and methodologies relevant to researchers in chemistry and drug discovery.

Core Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow or orange powder or crystalline solid.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀O | [3][4] |

| Molecular Weight | 206.24 g/mol | [3][4] |

| Melting Point | 97-102 °C | [1][2] |

| Appearance | White to light yellow/orange powder or crystalline solid | [1][2] |

| Solubility | Soluble in acetonitrile | |

| CAS Number | 57341-98-7 | [3][4] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 10.04 (s, 1H), 7.89 (d, J = 8.4 Hz, 2H), 7.70 (d, J = 8.2 Hz, 2H), 7.56-7.59 (m, 2H), 7.37-7.42 (m, 3H) ppm.

-

¹³C NMR (CDCl₃, 100 MHz): δ 191.5, 135.8, 132.1, 131.9, 129.8, 129.5, 128.6, 128.5, 122.7, 93.8, 88.8 ppm.

Chemical Synthesis and Purification

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (4-halobenzaldehyde).

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

This protocol is a generalized representation based on common laboratory practices.

Materials:

-

4-Iodobenzaldehyde

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and triethylamine to the flask.

-

To this stirred mixture, add phenylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a solid.

Logical Workflow for Synthesis and Purification:

Caption: A schematic overview of the synthesis and purification process for this compound.

Biological Activity and Potential Applications

While this compound itself has not been the subject of extensive biological investigation, the benzaldehyde moiety is found in various natural and synthetic compounds with a range of biological activities.

General Biological Activities of Benzaldehyde Derivatives:

-

Antimicrobial and Antifungal Activity: Benzaldehyde and its derivatives have been reported to exhibit antimicrobial and antifungal properties.

-

Antioxidant Activity: Some benzaldehyde-containing compounds have demonstrated antioxidant potential.

-

Cytotoxicity and Anticancer Potential: Certain benzaldehyde derivatives have shown cytotoxic effects against various cancer cell lines. However, it is crucial to note that no specific anticancer or cytotoxic studies for this compound have been found in the reviewed literature.

Signaling Pathway Involvement:

Currently, there is no direct evidence in the scientific literature linking this compound to specific cellular signaling pathways. One study has implicated the parent compound, benzaldehyde, in the sonic hedgehog signaling pathway in the context of an inflammatory response in mouse brain astrocytes. However, these findings cannot be directly extrapolated to this compound without further investigation.

Considerations for Drug Development:

The rigid, planar structure of this compound makes it an interesting scaffold for medicinal chemistry. The aldehyde functional group can be readily modified to generate a library of derivatives for biological screening. The phenylethynyl group provides a lipophilic domain that can be explored for interactions with hydrophobic pockets in biological targets.

Logical Relationship for a Hypothetical Drug Discovery Workflow:

Caption: A simplified representation of a potential drug discovery cascade starting from this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a readily synthesizable compound with well-defined physical and chemical properties. While its own biological activity remains largely unexplored, its structural features present opportunities for its use as a scaffold in the design and synthesis of novel compounds for drug discovery. Further research is warranted to elucidate the potential biological effects of this molecule and its derivatives.

References

4-(Phenylethynyl)benzaldehyde: A Comprehensive Technical Guide

CAS Number: 57341-98-7

Chemical Formula: C₁₅H₁₀O

Molecular Weight: 206.24 g/mol

This technical guide provides an in-depth overview of 4-(phenylethynyl)benzaldehyde, a versatile bifunctional aromatic compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its applications as a key building block in the synthesis of various organic molecules.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to yellow or beige powder or crystalline solid. It is soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O | N/A |

| Molecular Weight | 206.24 g/mol | N/A |

| Melting Point | 95-98 °C | |

| Boiling Point | 383.9±25.0 °C (Predicted) | N/A |

| Appearance | White to yellow to beige powder or crystalline solid | |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data are characteristic of the compound.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.06 (s, 1H, CHO), 7.93 (d, J=8.2 Hz, 2H, Ar-H), 7.68 (d, J=8.2 Hz, 2H, Ar-H), 7.59-7.57 (m, 2H, Ar-H), 7.42-7.39 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 191.4, 135.9, 132.8, 132.2, 129.8, 129.5, 129.1, 128.6, 122.5, 93.5, 88.6 |

| Infrared (IR) | ν (cm⁻¹): 2218 (C≡C), 1701 (C=O), 1600, 1560 (Ar C=C) |

| Mass Spectrometry (MS) | m/z: 206.07 (M⁺) |

Synthesis

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne (phenylacetylene) with an aryl halide (typically 4-iodobenzaldehyde or 4-bromobenzaldehyde) in the presence of a copper(I) co-catalyst and a base.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of this compound from 4-iodobenzaldehyde and phenylacetylene.

Materials:

-

4-Iodobenzaldehyde

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 4-iodobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) is placed in a round-bottom flask.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Toluene and triethylamine are added, followed by the addition of phenylacetylene (1.2 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours, during which the formation of a precipitate (triethylammonium iodide) is observed.

-

Upon completion of the reaction (monitored by TLC), the mixture is filtered to remove the precipitate.

-

The filtrate is washed with 1 M HCl and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a solid.

Molecular weight and formula of 4-(Phenylethynyl)benzaldehyde

An In-depth Technical Guide to 4-(Phenylethynyl)benzaldehyde

This technical guide provides a comprehensive overview of this compound, a synthetic aromatic compound with significant potential in research and drug development. The document details its chemical and physical properties, synthesis protocols, and known biological activities, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a solid, air-sensitive compound at room temperature. Key quantitative data regarding its properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C15H10O | [1][2][3][4][5] |

| Molecular Weight | 206.24 g/mol (also cited as 206.25 g/mol ) | [1][2][4] |

| CAS Number | 57341-98-7 | [2] |

| Appearance | Solid | |

| Storage Temperature | Room Temperature (recommended in a cool, dark place, <15°C) | |

| Storage Conditions | Store under inert gas | [4] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through a Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper co-catalyst. A detailed experimental protocol for a copper-free Sonogashira cross-coupling is provided below.

Experimental Protocol: Copper-Free Sonogashira Cross-Coupling

This protocol is adapted from a general method for the synthesis of this compound.[6]

Materials:

-

4-chlorobenzaldehyde

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd catalyst with meta-terarylphosphine ligands)

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Celite

-

Silica gel for flash chromatography

-

Hexanes

Procedure:

-

To a sealable reaction tube equipped with a magnetic stir bar, add the palladium catalyst (1 mol%).

-

Add triethylamine (139 µL, 1 mmol), 4-chlorobenzaldehyde (70 mg, 0.5 mmol), phenylacetylene (61.2 mg, 0.6 mmol), and THF (1 mL).

-

Crimp-seal the tube with a cap fitted with a Teflon-lined septum.

-

Heat the reaction mixture to 60 °C for 12 hours with vigorous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate in vacuo to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel using hexanes as the eluent to yield this compound as a yellowish-brown solid.[6]

Biological Activity and Potential Applications

This compound has demonstrated cytotoxic effects on cancer cells, suggesting its potential use in the treatment of leukemia and Hodgkin's lymphoma.[4] The broader class of benzaldehyde derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, insecticidal, antioxidant, and anti-inflammatory properties.[7][8]

Benzaldehyde itself is considered an environmentally safe compound due to its biodegradability and is widely used as an antimicrobial and fungicide.[7] Studies have shown that benzaldehyde can act as an insecticidal, antimicrobial, and antioxidant agent.[8][9] Furthermore, it has been observed to modulate the activity of certain antibiotics, potentially offering a strategy to combat antibiotic resistance.[10]

Proposed Mechanism of Action

While the specific signaling pathways for this compound are not extensively detailed in the provided search results, the mechanism of action for benzaldehyde and its derivatives has been investigated. One proposed mechanism involves the modulation of bacterial metabolism. For instance, benzaldehyde has been shown to decelerate the tricarboxylic acid (TCA) cycle and inhibit the formation of bacterial flagella, thereby impairing bacterial motility and respiration.[11] This disruption of key metabolic pathways could contribute to its antimicrobial effects. The aldehyde group in such compounds is crucial as it can introduce electron-withdrawing effects, altering the molecule's reactivity and its interactions with biological targets.[12]

Conclusion

This compound is a compound of interest for its chemical properties and potential biological applications, particularly in oncology and as an antimicrobial agent. The well-established Sonogashira coupling provides a reliable method for its synthesis. Further research into its specific mechanisms of action and signaling pathways is warranted to fully elucidate its therapeutic potential in drug development.

References

- 1. This compound | C15H10O | CID 609908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | 57341-98-7 | FP140496 [biosynth.com]

- 5. 57341-98-7|this compound|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- | 174844-47-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Phenylethynyl)benzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the compound 4-(phenylethynyl)benzaldehyde. The document details the experimental protocols used for data acquisition and presents a thorough analysis of the ¹H and ¹³C NMR spectra, crucial for the structural elucidation and purity assessment of this compound in research and development settings.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below, with atoms systematically numbered to facilitate the assignment of NMR signals discussed in the subsequent sections.

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aldehyde and aromatic protons. The data, acquired at 600 MHz in deuterated chloroform (CDCl₃), is summarized in the table below.[1]

Table 1: ¹H NMR Data for this compound (600 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.04 | Singlet (s) | - | 1H | H-15 (CHO) |

| 7.89 | Doublet (d) | 8.4 | 2H | H-2, H-6 |

| 7.70 | Doublet (d) | 8.2 | 2H | H-3, H-5 |

| 7.61–7.50 | Multiplet (m) | - | 2H | H-10, H-14 |

| 7.44–7.35 | Multiplet (m) | - | 3H | H-11, H-12, H-13 |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton: A sharp singlet is observed far downfield at δ 10.04 ppm, which is characteristic of an aldehyde proton (H-15) due to the strong deshielding effect of the carbonyl group.[1]

-

Benzaldehyde Ring Protons: The protons on the benzaldehyde ring appear as two distinct doublets. The signal at δ 7.89 ppm corresponds to the ortho protons (H-2, H-6) relative to the aldehyde group.[1] The doublet at δ 7.70 ppm is assigned to the meta protons (H-3, H-5).[1]

-

Phenyl Ring Protons: The protons of the terminal phenyl ring are observed as two multiplets in the range of δ 7.61–7.35 ppm.[1] The multiplet integrating to two protons (δ 7.61–7.50 ppm) is assigned to the ortho protons (H-10, H-14), while the multiplet integrating to three protons (δ 7.44–7.35 ppm) corresponds to the meta and para protons (H-11, H-12, H-13) of the phenyl group.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data, acquired at 151 MHz in CDCl₃, reveals fifteen distinct carbon signals.[1]

Table 2: ¹³C NMR Data for this compound (151 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 192.18, 192.17 | C15 (C=O) |

| 136.15 | C4 |

| 132.86 | C10, C14 or C2, C6 |

| 132.54 | C2, C6 or C10, C14 |

| 130.36, 130.34 | C3, C5 |

| 129.73 | C12 |

| 129.23 | C11, C13 |

| 123.24 | C9 |

| 94.21 | C7 or C8 (Alkyne) |

| 89.27 | C8 or C7 (Alkyne) |

Note: Specific assignments for some aromatic carbons may be interchangeable without further 2D NMR analysis.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal at δ ~192.2 ppm is unequivocally assigned to the carbonyl carbon (C15) of the aldehyde group.[1]

-

Aromatic Carbons: The aromatic region (δ 123-137 ppm) contains signals for the twelve carbons of the two phenyl rings. The quaternary carbon C4, attached to the aldehyde, is found at δ 136.15 ppm.[1] The signal at δ 123.24 ppm corresponds to the quaternary carbon C9 of the phenyl ring attached to the alkyne.[1]

-

Alkyne Carbons: The two sp-hybridized carbons of the ethynyl linker (C7 and C8) are observed at δ 94.21 and 89.27 ppm, which is the characteristic range for alkyne carbons.[1]

Experimental Protocols

The NMR spectral data presented in this guide were obtained using the following experimental setup:

-

Instrumentation: A 600 MHz NMR spectrometer was used for ¹H NMR, and a 151 MHz frequency was used for ¹³C NMR.[1]

-

Solvent: The sample of this compound was dissolved in deuterated chloroform (CDCl₃).[1]

-

Standard: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, with the residual solvent peak used as a reference.

The general workflow for NMR data acquisition and analysis is illustrated in the diagram below.

Caption: A conceptual workflow diagram illustrating the key stages of NMR spectroscopy.

This technical guide provides foundational NMR data and analysis for this compound, serving as a critical reference for its identification and use in scientific research.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 4-(Phenylethynyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-(phenylethynyl)benzaldehyde. Below, you will find a detailed breakdown of the expected vibrational frequencies, a summary of experimental protocols for sample analysis, and a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Core Data Presentation: Infrared Absorption Spectrum

The table below summarizes the expected characteristic infrared absorption peaks for this compound. The predicted wavenumbers are derived from the known absorption ranges for each functional group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H |

| ~2820 and ~2720 | Weak | C-H Stretch (Fermi doublet) | Aldehyde C-H |

| ~2220 | Medium to Weak | C≡C Stretch | Alkyne |

| ~1705 - 1685 | Strong | C=O Stretch | Aromatic Aldehyde |

| ~1600 - 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

Interpretation of the Spectrum

The IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of the molecule.

-

Aromatic C-H Stretch (~3100 - 3000 cm⁻¹): The peaks in this region are characteristic of the carbon-hydrogen stretching vibrations of the two aromatic rings.

-

Aldehyde C-H Stretch (~2820 and ~2720 cm⁻¹): The presence of two weak bands in this region, known as a Fermi doublet, is a hallmark of the aldehyde functional group.[1]

-

Alkyne C≡C Stretch (~2220 cm⁻¹): A medium to weak, sharp absorption band in this region is indicative of the carbon-carbon triple bond stretch of the ethynyl group. The disubstituted nature of the alkyne results in a weaker signal than a terminal alkyne.

-

Carbonyl C=O Stretch (~1705 - 1685 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group of the aromatic aldehyde. Conjugation with the phenyl ring shifts this peak to a slightly lower wavenumber compared to an aliphatic aldehyde.[2]

-

Aromatic C=C Stretch (~1600 - 1450 cm⁻¹): Multiple medium to weak bands in this region arise from the carbon-carbon stretching vibrations within the phenyl rings.

-

C-H Out-of-Plane Bending (~830 cm⁻¹): A strong band in this region is characteristic of the out-of-plane C-H bending vibrations of the 1,4-disubstituted (para) benzene ring.

Experimental Protocols

The acquisition of a high-quality IR spectrum of solid this compound can be achieved using several standard sampling techniques. The choice of method depends on the available equipment and the desired sample form.

Thin Solid Film Method

This is often the preferred method for obtaining a quick and reliable spectrum of a solid sample.

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent with good solubility for the compound, such as dichloromethane or acetone.

-

Film Deposition: Apply a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Potassium Bromide (KBr) Pellet Method

This technique involves dispersing the solid sample in a dry alkali halide matrix and pressing it into a transparent pellet.

-

Sample and KBr Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer to acquire the spectrum.

Nujol Mull Method

In this method, the solid sample is ground with a mulling agent (Nujol, a mineral oil) to form a paste, which is then pressed between two salt plates.

-

Mull Preparation: Place a few milligrams of this compound in an agate mortar. Add a drop or two of Nujol and grind the mixture to a smooth, uniform paste.

-

Sample Mounting: Transfer a small amount of the mull to the center of a salt plate. Place a second salt plate on top and gently rotate the plates to spread the mull into a thin, even film.

-

Spectral Acquisition: Place the sandwiched salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum. Note that the spectrum will show absorption bands from the Nujol itself (primarily C-H stretching and bending vibrations), which must be taken into account during interpretation.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an IR spectrum analysis and the key structural features of this compound.

Caption: A logical workflow for the analysis of an infrared spectrum.

Caption: Key functional groups for IR spectral assignment.

References

GC-MS Characterization of 4-(Phenylethynyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) characterization of 4-(phenylethynyl)benzaldehyde (PEBA), a synthetic aromatic aldehyde with potential applications in medicinal chemistry and materials science.[1] This document outlines detailed experimental protocols for GC-MS analysis, presents expected quantitative data in a structured format, and includes visualizations of the experimental workflow and a proposed mass spectral fragmentation pathway. The information herein is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of this compound and its analogues.

Introduction

This compound (CAS No: 57341-98-7) is a bifunctional organic molecule incorporating both a reactive aldehyde group and a rigid phenylethynyl scaffold.[1][2] Its unique structure imparts interesting photophysical properties and makes it a valuable building block in the synthesis of more complex molecules.[1] Accurate and reliable analytical methods are crucial for confirming the identity, purity, and stability of PEBA in various research and development settings. Gas chromatography-mass spectrometry is a powerful technique for this purpose, offering high-resolution separation and definitive structural elucidation through mass fragmentation analysis.

Molecular Properties:

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₀O | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| IUPAC Name | 4-(2-phenylethynyl)benzaldehyde | [2] |

| Synonyms | 4-(Phenylacetylenyl)benzaldehyde, 4-Formyldiphenylacetylene |

Experimental Protocols for GC-MS Analysis

The following section details a recommended protocol for the GC-MS analysis of this compound. This protocol is a composite of standard methods for the analysis of aromatic aldehydes and alkynes.[3][4][5]

Sample Preparation

Proper sample preparation is critical for obtaining high-quality GC-MS data.

-

Solvent Selection: this compound is soluble in solvents such as acetonitrile and dichloromethane.[1] Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Dilution: Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Internal Standard: For quantitative analysis, the use of an internal standard is recommended. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as decane.[6]

Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

Gas Chromatograph (GC) Conditions:

| Parameter | Recommended Setting |

| Instrument | Agilent HP-7890 or similar |

| Column | HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, flow rate 1.0-1.3 mL/min |

| Inlet Temperature | 280-300 °C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 10:1 ratio) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 60°C for 1 min, ramp at 20°C/min to 280°C, hold for 5-15 min.[5] |

Mass Spectrometer (MS) Conditions:

| Parameter | Recommended Setting |

| Instrument | Agilent HP-5975 or similar quadrupole mass spectrometer |

| Ionization Mode | Electron Ionization (EI)[7] |

| Electron Energy | 70 eV[4][7] |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Mass Range | m/z 40-350 |

| Scan Mode | Full Scan |

Data Presentation and Interpretation

Expected Gas Chromatography Results

Under the specified GC conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be dependent on the exact instrumental setup but can be used for qualitative identification when compared against a known standard.

Predicted Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is predicted to show a prominent molecular ion peak and several characteristic fragment ions. The fragmentation pattern is dictated by the presence of the benzaldehyde and phenylethynyl moieties.

Table of Predicted Mass Fragments:

| m/z | Proposed Fragment Ion | Formula | Description |

| 206 | [M]⁺ | [C₁₅H₁₀O]⁺ | Molecular Ion |

| 205 | [M-H]⁺ | [C₁₅H₉O]⁺ | Loss of a hydrogen radical from the aldehyde group, a common fragmentation for aromatic aldehydes.[8][9] |

| 178 | [M-CO]⁺ | [C₁₄H₁₀]⁺ | Loss of a neutral carbon monoxide molecule from the [M-H]⁺ ion, characteristic of benzaldehydes.[8] |

| 177 | [M-CHO]⁺ | [C₁₄H₉]⁺ | Loss of the formyl radical (CHO). |

| 152 | [C₁₂H₈]⁺ | [C₁₂H₈]⁺ | Further fragmentation, potentially loss of C₂H₂ (acetylene) from the [M-CO]⁺ ion. |

| 102 | [C₈H₆]⁺ | [C₈H₆]⁺ | Phenylacetylene cation, resulting from cleavage of the bond between the two aromatic rings. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds.[8] |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | Fragmentation of the phenyl ring. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS characterization of this compound.

Caption: GC-MS Experimental Workflow for this compound.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

References

- 1. This compound | 57341-98-7 | FP140496 [biosynth.com]

- 2. This compound | C15H10O | CID 609908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Key literature references for 4-(Phenylethynyl)benzaldehyde synthesis

An In-depth Technical Guide to the Synthesis of 4-(Phenylethynyl)benzaldehyde

For researchers, scientists, and professionals in drug development, this compound is a valuable building block in the synthesis of a variety of organic molecules. Its rigid, linear structure and reactive aldehyde group make it a versatile intermediate for creating complex molecular architectures. The most prevalent and efficient method for its synthesis is the Sonogashira cross-coupling reaction.

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of this compound synthesis, this reaction typically involves the coupling of phenylacetylene with a 4-halobenzaldehyde, catalyzed by a palladium complex. A copper(I) co-catalyst is often employed, though copper-free methods have also been developed.

The general reaction scheme is as follows:

An In-depth Technical Guide to 4-(Phenylethynyl)benzaldehyde and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Phenylethynyl)benzaldehyde, a versatile aromatic aldehyde with significant potential in synthetic chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and explores its emerging applications, particularly in oncology.

Chemical Identity and Synonyms

This compound is an organic compound featuring a benzaldehyde moiety linked to a phenyl group through an acetylene unit. This structure imparts unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules. It is also known by several synonyms, the most common of which is 4-Formyldiphenylacetylene.

Confirmed Synonyms:

-

4-Formyldiphenylacetylene[1]

-

4-(2-Phenyleth-1-ynyl)benzaldehyde[1]

-

4-(Phenylacetylenyl)benzaldehyde[1]

-

p-(Phenylethynyl)benzaldehyde

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its identification, purification, and use in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O | [2][3] |

| Molecular Weight | 206.24 g/mol | [2][3] |

| CAS Number | 57341-98-7 | [2][3] |

| Appearance | Yellowish-brown to light yellow solid | [4][5] |

| Melting Point | 95.5-102 °C | [6][7] |

| Solubility | Soluble in acetonitrile | [3] |

| Storage | Store at room temperature, under inert gas (e.g., Argon) | [1][3] |

Spectroscopic Data:

| Spectrum | Key Peaks/Shifts (δ in ppm, J in Hz) | Solvent | Reference |

| ¹H NMR | 10.04 (s, 1H), 7.89 (d, J=8.4, 2H), 7.70 (d, J=8.2, 2H), 7.61–7.50 (m, 2H), 7.44–7.35 (m, 3H) | CDCl₃ | [4] |

| ¹³C NMR | 192.18, 136.15, 132.86, 132.54, 130.36, 129.73, 129.23, 123.24, 94.21, 89.27 | CDCl₃ | [4] |

Synthesis and Experimental Protocols

The most prevalent method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 4-halobenzaldehyde). Below are detailed experimental protocols based on published literature.

Copper-Free Sonogashira Cross-Coupling

This protocol outlines a copper-free Sonogashira coupling, which can simplify product purification by avoiding the formation of copper acetylide side products.

Reactants and Reagents:

-

4-Chlorobenzaldehyde (0.5 mmol)

-

Phenylacetylene (0.6 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand)

-

Base (e.g., K₂CO₃ or an amine base like Et₃N)

-

Solvent (e.g., THF, DMA)

Experimental Procedure:

-

To a sealable reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (1-3 mol%) and the base (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon).

-

Add 4-chlorobenzaldehyde (0.5 mmol), phenylacetylene (0.6 mmol), and the solvent (e.g., 1 mL of THF).

-

Seal the tube and heat the reaction mixture to 60-90 °C with vigorous stirring for 6-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by flash column chromatography on silica gel.[4]

-

Stationary Phase: Silica gel

-

Eluent: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 94:6 v/v), is typically effective.[5] The polarity can be adjusted based on TLC analysis.

Sonogashira Coupling in a Continuous-Flow System

For larger scale synthesis, a continuous-flow setup can be advantageous.

Reactants and Reagents:

-

4-Iodobenzaldehyde (0.5 mmol)

-

Phenylacetylene (0.6 mmol)

-

Supported Palladium catalyst (e.g., Pd on alumina)

-

Copper(I) oxide (Cu₂O) on alumina (as a co-catalyst)

-

Solvent: A mixture of THF and DMA (e.g., 9:1 v/v)

Experimental Procedure:

-

Dissolve 4-iodobenzaldehyde (0.5 mmol) and phenylacetylene (0.6 mmol) in the solvent mixture (10 mL).

-

Pack a flow reactor cartridge with the supported Pd catalyst and Cu₂O on alumina.

-

Pass the solution of reactants through the heated (e.g., 80 °C) catalyst cartridge at a controlled flow rate (e.g., 0.1 mL/min).

-

Collect the eluate from the reactor.

-

To the collected eluate, add water and extract the product with an organic solvent like hexane.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the crude product, which can then be purified by column chromatography as described above.[6]

Applications in Drug Development and Cancer Research

While research on this compound itself is ongoing, the broader class of benzaldehydes has demonstrated significant potential in oncology. The presence of the phenylethynyl group can modulate the lipophilicity and electronic properties of the benzaldehyde core, potentially enhancing its biological activity and pharmacokinetic profile.

Cytotoxic and Anti-proliferative Effects

This compound has been reported to exhibit cytotoxic effects against various cancer cells, including those implicated in leukemia and Hodgkin's lymphoma.[3] The aldehyde functional group is a key pharmacophore that can react with biological nucleophiles, such as amino acid residues in proteins, leading to cellular dysfunction and apoptosis.

Potential Mechanisms of Action

Studies on benzaldehyde and its derivatives have elucidated several potential mechanisms for their anticancer activity. These mechanisms are likely relevant to this compound and provide a foundation for further investigation.

-

Induction of Apoptosis and Autophagy: Benzaldehyde can induce programmed cell death (apoptosis) and autophagy in cancer cells.[8][9] Autophagy, or "self-eating," is a catabolic process that can either promote cell survival or lead to cell death, depending on the cellular context. In some cancer cells, benzaldehyde appears to push the autophagic process towards a cell death pathway.

-

Overcoming Treatment Resistance: A significant challenge in cancer therapy is the development of drug resistance. Benzaldehyde has been shown to inhibit the growth of cancer cells that have become resistant to standard therapies like osimertinib or radiation.[10] This suggests that compounds like this compound could be developed as adjuvants to overcome resistance mechanisms.

-

Modulation of Signaling Pathways: Benzaldehyde can interfere with key signaling pathways that are often dysregulated in cancer. One proposed mechanism involves the inhibition of the interaction between the 14-3-3ζ protein and phosphorylated histone H3 at serine 28 (H3S28ph).[10] This interaction is implicated in treatment resistance and the regulation of genes involved in the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis. By disrupting this interaction, benzaldehyde can suppress the metastatic potential of cancer cells.[10] Additionally, benzaldehyde has been observed to inhibit downstream targets of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[11]

Below is a diagram illustrating the potential signaling pathways affected by benzaldehyde derivatives.

Caption: Potential signaling pathways modulated by benzaldehyde derivatives.

Conclusion

This compound and its synonyms are valuable chemical entities with well-defined synthetic routes and a growing body of evidence supporting their potential in drug discovery, particularly in the development of novel anticancer agents. The information provided in this technical guide serves as a foundational resource for researchers and scientists working with this compound and its derivatives. Further exploration of its specific biological activities and mechanisms of action is warranted to fully realize its therapeutic potential.

References

- 1. This compound | 57341-98-7 | TCI AMERICA [tcichemicals.com]

- 2. This compound | C15H10O | CID 609908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 57341-98-7 | FP140496 [biosynth.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 57341-98-7 Cas No. | 4-Phenylethynyl-benzaldehyde | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Hazards of 4-(Phenylethynyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and hazard information for 4-(Phenylethynyl)benzaldehyde, a compound of interest in various research and development applications, including its noted cytotoxic effects on cancer cells.[1] The information herein is intended to support laboratory safety protocols and risk assessments.

Chemical and Physical Properties

This compound is a solid aromatic aldehyde with the molecular formula C₁₅H₁₀O. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Weight | 206.24 g/mol |

| Appearance | Light yellow to white solid/crystalline powder |

| Melting Point | 98-102 °C |

| Solubility | Soluble in organic solvents such as acetonitrile |

(Data sourced from various chemical suppliers and databases.)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification, as aggregated from multiple suppliers, is summarized in Table 2. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Information

Toxicity of Structurally Related Compounds

| Compound | Test | Species | Route | Value |

| Benzaldehyde | LD50 | Rat | Oral | 1292 - 1430 mg/kg |

| Benzaldehyde | LD50 | Rabbit | Dermal | >1250 - >2000 mg/kg |

| Benzaldehyde | LC50 | Rat | Inhalation | <5 mg/L (4 hours) |

(Data for Benzaldehyde sourced from various safety data sheets and toxicological databases.)[2][3][4]

Studies on substituted benzaldehydes indicate that their toxicity can be influenced by the nature and position of substituents on the aromatic ring.[1][5][6] Some benzaldehyde derivatives have been shown to interact with proteins like human serum albumin, which can affect their toxicological profile.[7] Furthermore, certain benzaldehydes have demonstrated cytotoxic and apoptotic effects in various cell lines.[8]

Experimental Protocols

Given the hazardous nature and potential cytotoxicity of this compound, strict adherence to safety protocols is mandatory. The following procedures are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound, particularly in its powdered form.

-

Gloves: Double gloving with nitrile gloves is recommended. Gloves should be changed regularly and immediately if contaminated.

-

Eye Protection: Chemical safety goggles or a face shield must be worn.

-

Lab Coat: A long-sleeved, buttoned lab coat is required.

-

Respiratory Protection: When handling the powder outside of a containment system (e.g., weighing), a NIOSH-approved respirator for particulates is essential to prevent inhalation.

-

Footwear: Closed-toe shoes are mandatory.

Safe Handling and Storage

-

Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Weighing: To avoid generating dust, weigh the compound in a fume hood on a disposable weigh paper.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Contamination: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Small Spills (<5g):

-

Evacuate the immediate area and restrict access.

-

Don appropriate PPE as described in section 4.1.

-

Gently cover the spill with a damp absorbent material to avoid raising dust.

-

Carefully scoop the material into a labeled, sealable waste container.

-

Clean the spill area with a detergent solution, followed by a rinse with water.

-

Place all contaminated materials, including PPE, into a designated hazardous waste container.

Large Spills (>5g):

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

-

Follow the institution's established procedures for large chemical spills.

Waste Disposal

All waste contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Potential Mechanism of Action and Biological Pathways

While the specific molecular mechanisms of this compound are not fully elucidated, research on its parent compound, benzaldehyde, suggests potential biological activities. For instance, benzaldehyde has been shown to stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway in certain cell types.[9][10][11] This pathway is crucial in cell growth, differentiation, and homeostasis. The interaction of benzaldehyde with this pathway provides a plausible, though not confirmed, avenue for investigating the biological effects of its derivatives.

References

- 1. repositorio.ufc.br [repositorio.ufc.br]

- 2. england.nhs.uk [england.nhs.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 11. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(Phenylethynyl)benzaldehyde via Sonogashira Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(phenylethynyl)benzaldehyde, a valuable building block in pharmaceutical and materials science, via the Sonogashira cross-coupling reaction. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction is widely employed in the synthesis of complex molecules due to its mild reaction conditions and tolerance of a wide range of functional groups.[3]

Application Notes

The synthesis of this compound is typically achieved through the palladium- and copper-catalyzed cross-coupling of an aryl halide (commonly 4-iodobenzaldehyde or 4-bromobenzaldehyde) with phenylacetylene. The reaction proceeds via a catalytic cycle involving both palladium and copper.[4] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate.[3][4]

Recent advancements have also led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in pharmaceutical synthesis where minimizing copper contamination is crucial.[5] These methods often employ specific ligands to facilitate the reaction in the absence of a copper co-catalyst.[1] The choice of catalyst, base, solvent, and temperature can significantly impact the reaction yield and purity of the final product.

Data Presentation

The following table summarizes various reported conditions for the synthesis of this compound and analogous compounds via Sonogashira coupling, providing a comparative overview of different methodologies.

| Aryl Halide | Alkyne | Catalyst(s) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina / 0.1% Cu2O on alumina | - | THF-DMA (9:1) | 75 | <2% (batch) | [6] |

| 4-Iodotoluene | Phenylacetylene | Mixed catalyst (Escat™ 1241) : Cu2O on alumina | - | DMA | 80 | - | [6] |

| 4-Iodobenzaldehyde | 3-Ethynylpyridine | Pd(OAc)2, [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | - | [5][7] |

| 4-Chlorobenzaldehyde | Phenylacetylene | Pd catalyst | - | Aqueous K-EL | - | - | [8] |

| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (P2) | TMP | DMSO | Room Temp | up to 97 | [5] |

| 2,3-dichloroquinoxaline derivative | Phenylacetylene | 10% Pd/C | K2CO3 | H2O | 70 | 82 | [9][10] |

Experimental Protocols

Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general method adapted from established procedures for the Sonogashira coupling of aryl halides with terminal alkynes.[4]

Materials:

-

4-Iodobenzaldehyde

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-iodobenzaldehyde (1.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq), and the copper(I) iodide co-catalyst (0.05 - 0.1 eq).

-

Dissolve the solids in an anhydrous solvent such as THF or DMF.

-

Add the base, triethylamine or diisopropylamine (2.0 - 3.0 eq), to the reaction mixture.

-

Finally, add phenylacetylene (1.1 - 1.5 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or heat to 40-70 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is based on modern methods that avoid the use of a copper co-catalyst.[5]

Materials:

-

4-Bromobenzaldehyde

-

Phenylacetylene

-

Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl)

-

A suitable base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or Potassium Carbonate)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or water)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

In a glovebox or under a stream of inert gas, add 4-bromobenzaldehyde (1.0 eq) and the palladium precatalyst (0.01 - 0.05 eq) to a dry reaction vessel.

-

Add the anhydrous solvent (e.g., DMSO).

-

Add the base (e.g., TMP, 2.0 eq).

-

Add phenylacetylene (1.2 - 1.5 eq) to the mixture.

-

Stir the reaction at room temperature or gentle heating as required, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to yield the desired product.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: Experimental workflow for Sonogashira coupling.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Sonogashira Reaction with 4-Halobenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis. Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]

This document provides a detailed experimental protocol for the Sonogashira reaction using 4-halobenzaldehydes (where the halogen is iodine, bromine, or chlorine) as substrates. 4-(Alkynyl)benzaldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The reactivity of the 4-halobenzaldehyde substrate in the Sonogashira coupling follows the general trend for aryl halides: I > Br > Cl.[3] This difference in reactivity necessitates adjustments to the reaction conditions to achieve optimal results for each substrate.

Catalytic Cycle of the Sonogashira Reaction

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species. Concurrently, a copper acetylide is formed from the terminal alkyne, a copper(I) salt, and a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst.

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing a Sonogashira coupling reaction with 4-halobenzaldehydes.

References

Copper-Free Sonogashira Synthesis of 4-(Phenylethynyl)benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3][4] Traditionally, the Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[2] However, the use of copper can lead to several drawbacks, including the formation of undesirable alkyne homocoupling byproducts (Glaser coupling), and difficulties in removing residual copper from the final products, which is a significant concern in the pharmaceutical industry.[3][5]

To circumvent these issues, considerable research has been directed towards the development of copper-free Sonogashira coupling protocols.[1][5] These methods offer cleaner reaction profiles and simplify product purification. This document provides detailed application notes and protocols for the copper-free synthesis of 4-(phenylethynyl)benzaldehyde, a valuable building block in organic synthesis, from 4-halobenzaldehydes and phenylacetylene.

Comparative Data of Copper-Free Sonogashira Conditions

The following table summarizes various reported copper-free Sonogashira conditions for the synthesis of this compound and analogous compounds. This allows for a direct comparison of different catalytic systems, reaction parameters, and their efficiencies.

| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| p-Bromobenzaldehyde | Pd(CH₃CN)₂Cl₂ (1.0 mol%) | cataCXium A (2.0 mol%) | Cs₂CO₃ | 2-MeTHF | Room Temp. | N/A | Good to Excellent | [6] |

| 4-Iodobenzaldehyde | Pd(PPh₃)₄ | N/A | Amine | N/A | N/A | N/A | N/A | [5] |

| 4-Iodotoluene | 5% Pd on alumina powder | N/A | N/A | DMA | 80 | N/A | 60 | [7] |

| Aryl Bromide | [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%) | DTBNpP | TMP | DMSO | Room Temp. | 2 | up to 97 | [3][4] |

| Aryl Halides (I, Br, Cl) | PdCl₂(PPh₃)₂ (3 mol%) | PPh₃ | TBAF | Solvent-free | N/A | N/A | Moderate to Excellent | [8] |

| Aryl Iodides/Bromides | Pd(OAc)₂ or Pd₂(dba)₂ | None | Bu₄NOAc | DMF | Room Temp. | N/A | Good to Excellent | [9] |

Experimental Protocols

Protocol 1: Room-Temperature Synthesis using Pd(CH₃CN)₂Cl₂ and cataCXium A

This protocol is adapted from a method reported for the synthesis of substituted alkynes under copper-free and amine-free conditions at room temperature.[6]

Materials:

-

p-Bromobenzaldehyde

-

Phenylacetylene

-

Pd(CH₃CN)₂Cl₂

-

cataCXium A (Di(1-adamantyl)-n-butylphosphine)

-

Cesium Carbonate (Cs₂CO₃)

-

2-Methyltetrahydrofuran (2-MeTHF), anhydrous

-

Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add p-bromobenzaldehyde (1 equivalent), cesium carbonate (1.5 equivalents), Pd(CH₃CN)₂Cl₂ (0.01 equivalents, 1.0 mol%), and cataCXium A (0.02 equivalents, 2.0 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 2-MeTHF via syringe.

-

Add phenylacetylene (1.5 equivalents per halide) via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Room-Temperature Synthesis using an Air-Stable Palladium Precatalyst

This protocol utilizes a commercially available, air-stable palladium precatalyst for a reliable and facile copper-free Sonogashira coupling.[3][4]

Materials:

-

4-Bromobenzaldehyde

-

Phenylacetylene

-

[DTBNpP]Pd(crotyl)Cl (P2) (DTBNpP = di-tert-butylneopentylphosphine)

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add 4-bromobenzaldehyde (1 equivalent) and the palladium precatalyst P2 (0.025 equivalents, 2.5 mol%).

-

Evacuate and backfill the Schlenk tube with argon three times.

-

Add anhydrous DMSO via syringe.

-

Add 2,2,6,6-tetramethylpiperidine (TMP) (2 equivalents) via syringe.

-

Finally, add phenylacetylene (1.6 equivalents) via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the copper-free Sonogashira synthesis of this compound.

References

- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 9. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]

Application Note: Purification of 4-(Phenylethynyl)benzaldehyde via Flash Column Chromatography

Introduction

4-(Phenylethynyl)benzaldehyde is a bifunctional organic compound featuring both an aldehyde and a diphenylacetylene moiety. This structure makes it a valuable building block in the synthesis of more complex molecules, including conjugated polymers, fluorescent probes, and pharmacologically active compounds.[1] Following its synthesis, typically via Sonogashira cross-coupling or similar reactions, the crude product often contains unreacted starting materials, catalysts, and by-products.[2] Flash column chromatography is a rapid and efficient purification technique used to isolate the desired this compound from these impurities.[3][4][5] This application note provides a detailed protocol for the purification of this compound using flash column chromatography on silica gel.

Principle of the Method

Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components of a mixture.[6] By applying positive pressure, the solvent is forced through the column at a much faster rate than in traditional gravity chromatography, significantly reducing purification time.[6][7] The separation is based on the differential adsorption and desorption of the compounds onto the polar silica gel. Non-polar compounds have a weaker interaction with the stationary phase and elute faster, while more polar compounds are retained longer.[5] For this compound, a relatively non-polar compound, a solvent system with low to moderate polarity, such as a hexane/ethyl acetate mixture, is typically employed.[2][8][9]

Experimental Data Summary

The following table summarizes typical parameters for the flash column chromatography purification of this compound as derived from various synthetic procedures.

| Parameter | Description | Value / Range | Source(s) |

| Stationary Phase | Adsorbent material used in the column. | Silica Gel (200-400 mesh or equivalent) | [2][7] |

| Mobile Phase (Eluent) | Solvent or mixture of solvents used to move the sample through the column. | Hexanes, Hexane/Ethyl Acetate (40:1 to 10:1), Chloroform | [2][8][10] |

| Typical Rf Value | Retention factor of the desired compound on TLC for optimal separation. | ~0.3 | [11][12] |